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Abstract

Carboxyaminoimidazole ribotide (CAIR) is a critical intermediate in the de novo biosynthesis
of purine nucleotides, a fundamental metabolic pathway essential for the synthesis of DNA,
RNA, and various cofactors. This guide provides a comprehensive overview of CAIR, including
its physicochemical properties, its central role in the purine biosynthesis pathway, and the
enzymatic reactions governing its formation and conversion. Detailed experimental protocols
for the study of CAIR and its associated enzymes, N5-Carboxyaminoimidazole ribonucleotide
synthetase (PurK) and N5-Carboxyaminoimidazole ribonucleotide mutase (PurE), are
presented. Furthermore, this document highlights the significant divergence in the CAIR
biosynthetic pathway between prokaryotes and eukaryotes, underscoring the potential of PurK
and PurE as attractive targets for the development of novel antimicrobial agents.

Introduction

De novo purine biosynthesis is a highly conserved metabolic pathway that assembles the
purine ring from basic precursors. Carboxyaminoimidazole ribotide (CAIR), specifically 5-
amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid, is a key intermediate in this
pathway.[1][2] Its formation represents a crucial carboxylation step. The pathway to CAIR
synthesis exhibits a remarkable evolutionary divergence between prokaryotes (and lower
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eukaryotes) and higher eukaryotes, presenting a unique opportunity for targeted drug design.
[3][4] In bacteria, fungi, and plants, the formation of CAIR is a two-step process catalyzed by
PurK and PurE, whereas in vertebrates, it is a single-step reaction.[1][4] This guide will delve
into the technical details of CAIR's biochemistry, providing researchers with the necessary
information to investigate this pivotal molecule and its associated enzymes.

Physicochemical and Spectroscopic Properties of
CAIR

CAIR is a ribonucleotide with the molecular formula CoH14N309P and a molecular weight of
339.20 g/mol .[1][5] Its structure consists of a carboxylated aminoimidazole ring linked to a
ribose-5-phosphate moiety.

Table 1: Physicochemical Properties of Carboxyaminoimidazole Ribotide (CAIR)

Property Value Reference
Molecular Formula CoH14N309P [1][5]
Molecular Weight 339.20 g/mol [1][5]
CAS Number 6001-14-5 [1]
Appearance Solid [6]
Solubility (Water) 250 mg/mL (737.03 mM) [1]
UV Amax 260 nm [1]
Molar Extinction Coefficient

(260) 10,500 M~icm~t at pH 8.0 [6]
Predicted Flash Point 4775+ 37.1°C [1]
Polar Surface Area 207.40 A2 [1]

Spectroscopic Characterization:

o UV-Visible Spectroscopy: CAIR exhibits a characteristic maximum absorbance at 260 nm,
which is routinely used for its quantification.[1]
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o Mass Spectrometry: Analysis of CAIR reveals a molecular ion peak at a mass-to-charge ratio
of 339.[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: Both *H and 3C NMR spectroscopy are
powerful tools for the structural elucidation of CAIR.[1]

The Role of CAIR in De Novo Purine Biosynthesis

CAIR is the product of the sixth step in the eleven-step de novo purine biosynthesis pathway in
organisms that utilize the two-step carboxylation mechanism. This pathway begins with 5-
phosphoribosyl-1-pyrophosphate (PRPP) and culminates in the formation of inosine
monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine
monophosphate (GMP).

The Divergent Pathway of CAIR Synthesis

A key feature of CAIR biosynthesis is the difference between prokaryotic/lower eukaryotic and
higher eukaryotic systems.

o Prokaryotic and Lower Eukaryotic Pathway (Two-Step): In bacteria, fungi, and plants, 5-
aminoimidazole ribonucleotide (AIR) is first carboxylated to N5-carboxyaminoimidazole
ribonucleotide (N5-CAIR) by the enzyme N5-carboxyaminoimidazole ribonucleotide
synthetase (PurK) in an ATP-dependent reaction. Subsequently, N5-carboxyaminoimidazole
ribonucleotide mutase (PurkE) catalyzes the intramolecular transfer of the carboxyl group
from the exocyclic nitrogen to the C4 position of the imidazole ring to form CAIR.[4][7]

o Higher Eukaryotic Pathway (One-Step): In vertebrates, AIR is directly carboxylated at the C4
position to form CAIR by the enzyme AIR carboxylase (a class Il PurE). This reaction does
not involve the N5-CAIR intermediate or the PurK enzyme.[1]

This metabolic divergence makes the prokaryotic enzymes PurK and PurE compelling targets
for the development of selective antimicrobial agents.[3][4]

Enzymology of CAIR Metabolism

The enzymes responsible for the synthesis and conversion of CAIR in the two-step pathway
have been the subject of extensive research.
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N5-Carboxyaminoimidazole Ribonucleotide Synthetase
(PurK)

PurK (EC 6.3.4.18) catalyzes the ATP-dependent carboxylation of AIR to form the unstable
intermediate N5-CAIR.[8][9] The reaction is as follows:

ATP + AIR + HCOs~ - ADP + Pi + N5-CAIR

Table 2: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Synthetase (PurK)

. Referenc
Organism Substrate Km Vmax kcat kcat/Km
e
Staphyloco
Py Bicarbonat

ccus ~18.8 mM N/A N/A N/A [4]

e (HCOs")
aureus
Escherichi

_ 3-fold 10-fold

a coli

AIR change vs N/A N/A lower vs [10]
(Y152F

WT WT
mutant)
Escherichi
_ 18-fold 660-fold

a coli

AIR change vs N/A N/A lower vs [10]
(Y152A

WT WT

mutant)

Note: N/A indicates data not available in the searched sources.

N5-Carboxyaminoimidazole Ribonucleotide Mutase
(PurE)

Purk (EC 5.4.99.18) is an unusual mutase that catalyzes the reversible conversion of N5-CAIR
to CAIR.[11][12] The reaction involves the direct transfer of the carboxylate group.[7]

N5-CAIR =& CAIR

Table 3: Kinetic Parameters for N5-Carboxyaminoimidazole Ribonucleotide Mutase (PurE)
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. Referenc
Organism Substrate Km Vmax kcat kcat/Km
e
Escherichi
i N5-CAIR 140 uM N/A N/A N/A [12]
a coli

Note: N/A indicates data not available in the searched sources.

Signaling Pathways and Logical Relationships

The de novo purine biosynthesis pathway is tightly regulated to meet the cell's demand for
purine nucleotides.

Higher Eukaryotic Pathway
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Click to download full resolution via product page
Caption: Divergent pathways of CAIR synthesis in prokaryotes and eukaryotes.

Experimental Protocols

This section provides detailed methodologies for key experiments involving CAIR and its
associated enzymes.

Synthesis and Purification of CAIR

CAIR can be synthesized chemically.[6]
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Protocol:

Follow established chemical synthesis routes for imidazole ribonucleotides.

Purify the crude product using anion-exchange chromatography followed by desalting.

Lyophilize the purified fractions to obtain solid CAIR.

Store the solid CAIR at -80°C.

For use, dissolve solid CAIR in a suitable buffer (e.g., 200 mM Tris-HCI, pH 8.0).

Determine the concentration spectrophotometrically by measuring the absorbance at 260 nm
using a molar extinction coefficient of 10,500 M~cm~21.[6]

Enzymatic Assay for N5-CAIR Synthetase (PurK)

A coupled enzyme assay can be used to monitor PurK activity by measuring the formation of
SAICAR.[13]

Reagents:

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgClz, 2 mM PEP, 0.5 mM ATP, 10 mM L-
aspartate.

Enzymes: Pyruvate kinase (1.2 U), PurC (SAICAR synthetase, 2 U), and varying
concentrations of PurK.

Substrate: 37 uM AIR.

Procedure:

Prepare the assay buffer containing all components except AIR.

Pre-incubate the mixture at 23°C for 2 minutes.

Initiate the reaction by adding AIR.
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e Monitor the formation of SAICAR by measuring the increase in absorbance at 282 nm (€252 =

8,607 M~icm™1).

o Calculate the rate of reaction from the linear portion of the absorbance curve.

PurK

AR (ATP, HCOs~ I

Purc
Aspartate, ATP SAICAR __

Click to download full resolution via product page

Caption: Workflow for the coupled enzymatic assay of Purk.

Fluorescence-Based Assay for N5-CAIR Mutase (Purk)

This assay measures the reverse reaction of PurkE (CAIR to N5-CAIR, which then

spontaneously decomposes to AIR) by detecting the formation of AIR using a fluorescent

probe.[3][6][14]

Reagents:

Procedure:

Assay Buffer: e.g., 100 mM Tris-HCI, pH 8.0.

Substrate: 62 uM CAIR.

Quenching Solution: 300 pM ZnCl-.

Enzyme: Varying concentrations of PurkE (e.g., 0-102 ng).

Detection Reagent: 20 uM Fluorescently-tagged isatin (I-F).

 Incubate varying concentrations of Purk with a fixed concentration of CAIR at a set

temperature (e.g., 25°C) for a defined time (e.g., 5 minutes).

o Stop the enzymatic reaction by adding the quenching solution.

e Add the fluorescently-tagged isatin to the reaction mixture.
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e Monitor the increase in fluorescence over time (e.g., 60 minutes) as the isatin reacts with the
enzymatically produced AIR.

e The rate of fluorescence increase is proportional to the amount of AIR formed and thus to the

Incubate PurkE + CAIR

PurkE activity.

Add Fluorescent Isatin

Monitor for 60 min

Measure Fluorescence

Click to download full resolution via product page

Caption: Workflow for the fluorescence-based assay of PurE.

Quantification of CAIR in Biological Samples by HPLC-
MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and
specific method for the quantification of CAIR in complex biological matrices.[1]

Sample Preparation:
» Homogenize tissue or cell samples in a suitable extraction buffer (e.g., methanol/water).

o Centrifuge to pellet proteins and cellular debris.
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e Collect the supernatant containing the metabolites.
» Dry the supernatant and reconstitute in a mobile phase-compatible solvent.
HPLC-MS/MS Analysis:

o Chromatography: Separate the metabolites using a suitable HPLC column (e.g., C18) with a
gradient elution profile.

o Mass Spectrometry: Detect and quantify CAIR using a tandem mass spectrometer operating
in multiple reaction monitoring (MRM) mode.

o Parent lon: m/z of CAIR.
o Daughter lon(s): Specific fragment ions of CAIR.

» Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of PurK and PurE provides invaluable insights into
their catalytic mechanisms and aids in structure-based drug design.

General Protocol:

o Protein Expression and Purification: Overexpress and purify high-quality, homogenous PurK
or PurE protein.

o Crystallization: Screen a wide range of crystallization conditions (precipitants, pH,
temperature) to obtain well-diffracting crystals.

o Data Collection: Expose the crystals to a high-intensity X-ray beam and collect diffraction
data.

» Structure Determination: Process the diffraction data and solve the crystal structure using
molecular replacement or other phasing methods.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Model Building and Refinement: Build an atomic model of the protein into the electron
density map and refine it to obtain a high-resolution structure.

Conclusion

Carboxyaminoimidazole ribotide stands as a cornerstone intermediate in the universal
pathway of de novo purine biosynthesis. The distinct enzymatic strategies employed for its
synthesis in prokaryotes and eukaryotes offer a promising avenue for the development of novel
and selective antimicrobial therapeutics. The technical guide presented here provides a
comprehensive resource for researchers aiming to explore the multifaceted biology of CAIR
and its associated enzymes. The detailed protocols and structured data serve as a foundation
for further investigation into the regulation of purine metabolism, the catalytic mechanisms of
PurK and PurE, and the design of potent and specific inhibitors. Continued research in this
area will undoubtedly deepen our understanding of this fundamental metabolic pathway and
may lead to the development of next-generation antibiotics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10074353/
https://pubmed.ncbi.nlm.nih.gov/10074353/
https://pubmed.ncbi.nlm.nih.gov/10074353/
https://www.uniprot.org/uniprotkb/Q2FZJ4/entry
https://www.uniprot.org/uniprotkb/P09029/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3820426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3820426/
https://en.wikipedia.org/wiki/5-(carboxyamino)imidazole_ribonucleotide_mutase
https://www.uniprot.org/uniprotkb/P0AG18/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569195/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2569195/
https://pubmed.ncbi.nlm.nih.gov/37474455/
https://pubmed.ncbi.nlm.nih.gov/37474455/
https://www.benchchem.com/product/b1219673#carboxyaminoimidazole-ribotide-as-a-key-metabolic-intermediate
https://www.benchchem.com/product/b1219673#carboxyaminoimidazole-ribotide-as-a-key-metabolic-intermediate
https://www.benchchem.com/product/b1219673#carboxyaminoimidazole-ribotide-as-a-key-metabolic-intermediate
https://www.benchchem.com/product/b1219673#carboxyaminoimidazole-ribotide-as-a-key-metabolic-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1219673?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

